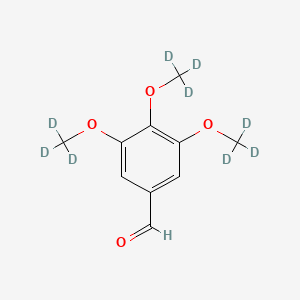

3,4,5-Trimethoxybenzaldehyde-d9

概要

説明

3,4,5-Trimethoxybenzaldehyde-d9 is used in the synthesis of trimethoprim and psychedelic phenethylamines. It can also be used in the production of plastic additives .

Synthesis Analysis

3,4,5-Trimethoxybenzaldehyde dimethyl acetal can be prepared by reacting 3,4,5-trimethoxybenzaldehyde with trimethyl orthoformate .Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxybenzaldehyde-d9 is C10H12O4. The molecular weight is 205.25 g/mol . The InChI is 1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3 .Chemical Reactions Analysis

3,4,5-Trimethoxybenzaldehyde dimethyl acetal may be used to synthesize 3,5-dimethoxy-4-ethylbenzaldehyde, which is an intermediate for preparing 4-alkyl-3,5-dihydroxy-substituted trans-stilbenes .Physical And Chemical Properties Analysis

The molecular weight of 3,4,5-Trimethoxybenzaldehyde-d9 is 205.25 g/mol . The exact mass is 205.13004957 g/mol . The compound has a complexity of 169 .科学的研究の応用

Catalytic Oxidation of Lignins

Catalytic oxidation processes involving lignins to produce aromatic aldehydes such as vanillin (3-methoxy-4-hydroxybenzaldehyde) and syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) highlight the importance of understanding chemical structures and reactivity. This research area explores the influence of various factors on the yield of aldehydes and the process selectivity, offering insights into potential chemical transformations and applications of similar compounds (Tarabanko & Tarabanko, 2017).

Synthesis and Antioxidant Evaluation

Research on isoxazolone derivatives, including those synthesized from aromatic aldehydes, underscores the significance of synthetic methods and the evaluation of biological activities. This work contributes to understanding how derivatives of aromatic aldehydes, potentially including "3,4,5-Trimethoxybenzaldehyde-d9," could be synthesized and applied in medicinal chemistry for their antioxidant properties (Laroum et al., 2019).

Environmental Impact and Toxicology Studies

Studies on the environmental fate, behavior, and toxicological impacts of chemicals provide a framework for assessing potential environmental and health risks associated with chemical compounds. For example, research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) offers a model for understanding how "3,4,5-Trimethoxybenzaldehyde-d9" might behave in the environment and its potential impacts (Islam et al., 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,4,5-tris(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHQOIGEOHXOGX-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662220 | |

| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxybenzaldehyde-d9 | |

CAS RN |

1189721-06-9 | |

| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)

![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)

![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)

acetyl chloride](/img/structure/B562378.png)

![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)

![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)